![molecular formula C29H23F2N5O3 B2915172 1-(4-{3-[(4-Fluorobenzyl)oxy]-5-(3-fluorophenyl)-1h-1,2,4-triazol-1-yl}phenyl)-3-(3-methoxyphenyl)urea CAS No. 1192944-73-2](/img/structure/B2915172.png)
1-(4-{3-[(4-Fluorobenzyl)oxy]-5-(3-fluorophenyl)-1h-1,2,4-triazol-1-yl}phenyl)-3-(3-methoxyphenyl)urea
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Description
1-(4-{3-[(4-Fluorobenzyl)oxy]-5-(3-fluorophenyl)-1h-1,2,4-triazol-1-yl}phenyl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C29H23F2N5O3 and its molecular weight is 527.532. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research into triazole derivatives and urea functionalities has highlighted their synthesis and structural properties. For example, Ahmed et al. (2020) reported on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including their synthesis, spectroscopic and X-ray characterization, and the influence of substituents on interaction energy. Such studies are crucial for understanding the molecular structure and potential reactivity of complex compounds (Ahmed et al., 2020).
Anticancer Activity
A study on 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone scaffolds evaluated their synthesis and anticancer activity against various human cancer cell lines, providing a model for the development of new therapeutic agents (Biointerface Research in Applied Chemistry, 2020). Such research indicates the potential biomedical applications of structurally complex urea derivatives.
Anion Recognition and Separation
Compounds with urea and triazole functionalities have been investigated for their anion recognition properties. For instance, Singh et al. (2016) synthesized functionalized phenyl unsymmetrical urea and thiourea possessing silatranes for anion recognition, highlighting the utility of these compounds in selective anion separation processes (Singh et al., 2016).
properties
IUPAC Name |
1-[4-[5-(3-fluorophenyl)-3-[(4-fluorophenyl)methoxy]-1,2,4-triazol-1-yl]phenyl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23F2N5O3/c1-38-26-7-3-6-24(17-26)33-28(37)32-23-12-14-25(15-13-23)36-27(20-4-2-5-22(31)16-20)34-29(35-36)39-18-19-8-10-21(30)11-9-19/h2-17H,18H2,1H3,(H2,32,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRIGRBVGZQBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)N3C(=NC(=N3)OCC4=CC=C(C=C4)F)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{3-[(4-Fluorobenzyl)oxy]-5-(3-fluorophenyl)-1h-1,2,4-triazol-1-yl}phenyl)-3-(3-methoxyphenyl)urea |
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